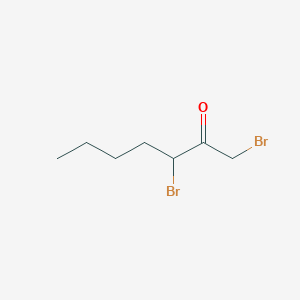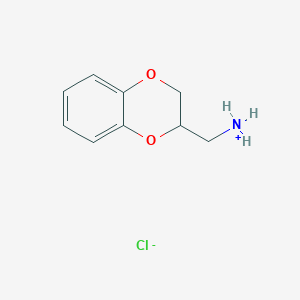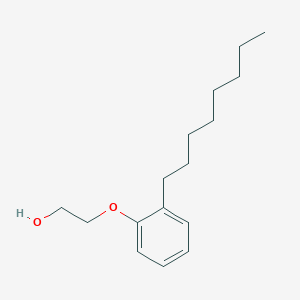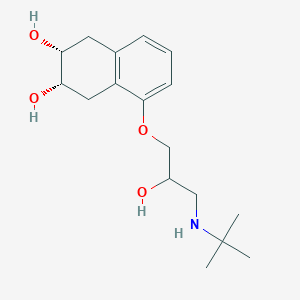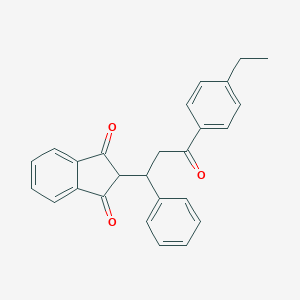
Bephedon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bephedon is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic compound that has been synthesized using various methods. The synthesis of this compound has been a topic of interest for many researchers due to its complex chemical structure.
Mécanisme D'action
The mechanism of action of Bephedon is not fully understood. However, it has been suggested that this compound may act as a monoamine oxidase inhibitor, which results in an increase in the levels of monoamines such as dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which results in the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Bephedon has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions related to Bephedon. It can be studied further for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound can also be studied for its potential application in the treatment of cancer. Further research can be conducted to understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of Bephedon has been achieved using various methods. One of the most common methods is the reaction of 3,4-methylenedioxyphenylacetone with methylamine. This reaction results in the formation of N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine, which is further reduced to this compound. Another method involves the reaction of 3,4-methylenedioxyphenylacetone with ammonia to produce N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-propanamine, which is then reduced to this compound.
Applications De Recherche Scientifique
Bephedon has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1174-99-8 |
|---|---|
Formule moléculaire |
C26H22O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3 |
Clé InChI |
YGSVUTGXJUUZEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Synonymes |
efedon bephedon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



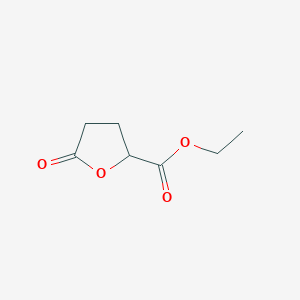

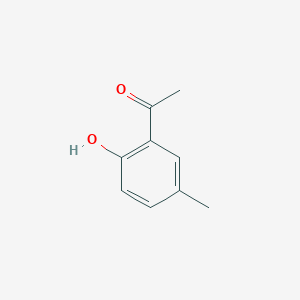
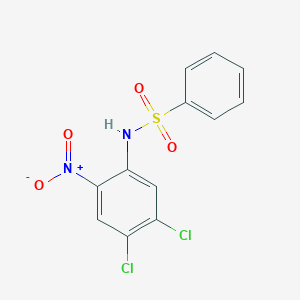
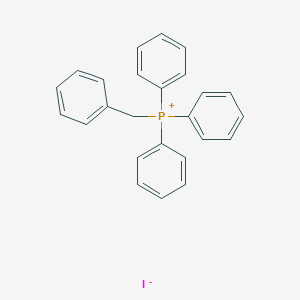
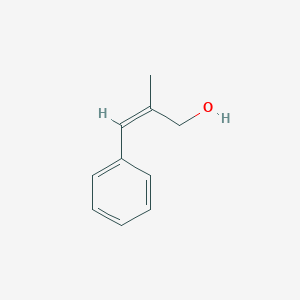
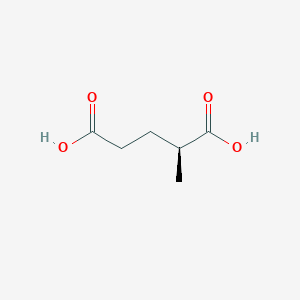
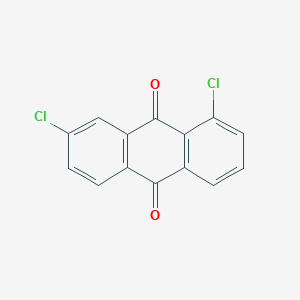
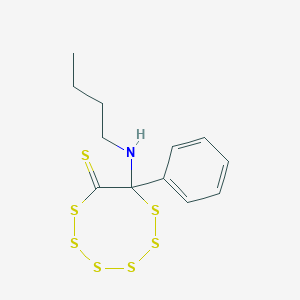
![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
